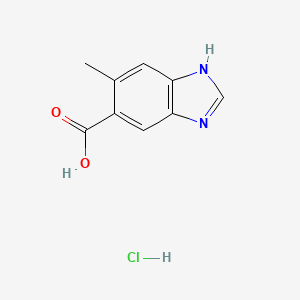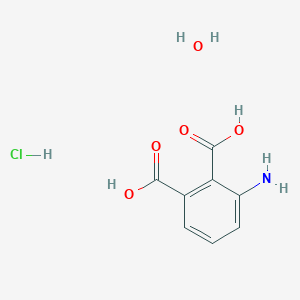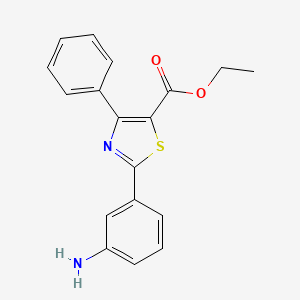![molecular formula C15H20N2O B6341672 10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one CAS No. 1186194-55-7](/img/structure/B6341672.png)
10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Applications
Diazepines, including compounds structurally related to "10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one," are extensively studied for their pharmacological properties, particularly in the context of their central nervous system (CNS) effects. Benzodiazepines, a subclass of diazepines, are renowned for their anxiolytic, anticonvulsant, and muscle relaxant properties. Research focuses on their mechanisms of action, particularly their interaction with GABA receptors, and their applications in treating conditions like epilepsy, anxiety, and spasticity (Petty et al., 1995; Prasad et al., 2007).
Organic Synthesis and Chemical Properties
The synthesis and chemical properties of diazepine derivatives, including those structurally similar to "this compound," are significant areas of research. Studies focus on developing synthetic methodologies for diazepine compounds, exploring their chemical reactions, and evaluating their potential as intermediates in pharmaceutical synthesis (Ibrahim, 2011).
Therapeutic Efficacy and Safety
The efficacy and safety of diazepine derivatives in various therapeutic applications are critical research areas. Clinical trials and reviews assess the effectiveness of these compounds in managing spasticity, anxiety, and epileptic conditions, comparing them with other therapeutic agents like phenytoin and lorazepam. The goal is to identify optimal treatment strategies that balance efficacy with minimal side effects (Otero-Romero et al., 2016; Delgado et al., 2010).
Propriétés
IUPAC Name |
10a-phenyl-1,2,3,4,5,8,9,10-octahydropyrido[1,2-a][1,3]diazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-9-6-10-15(13-7-2-1-3-8-13)16-11-4-5-12-17(14)15/h1-3,7-8,16H,4-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXBAYLITTYOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=O)CCCC2(NC1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)
![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)
